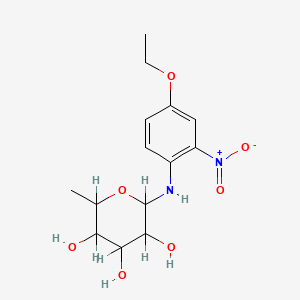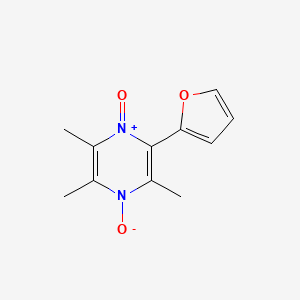![molecular formula C16H16N2O4S B5215561 N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5215561.png)
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MSA-N, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MSA-N is a small molecule inhibitor that targets the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase, which plays a crucial role in the generation of reactive oxygen species (ROS) in cells.
作用机制
MSA-N inhibits N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity by binding to the enzyme's active site and preventing the transfer of electrons to oxygen, which is necessary for ROS generation. This leads to a decrease in ROS production and subsequent reduction in oxidative stress. MSA-N has been shown to be selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production.
Biochemical and Physiological Effects:
MSA-N has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and oxidative stress in animal models of inflammatory diseases. MSA-N has also been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke. In addition, MSA-N has been shown to inhibit tumor growth in vitro and in vivo.
实验室实验的优点和局限性
MSA-N has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield and purity. It is also selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production. However, MSA-N has some limitations. It is not water-soluble and requires the use of organic solvents for administration. In addition, MSA-N has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of MSA-N. One area of research is the development of more water-soluble analogs of MSA-N that can be administered without the use of organic solvents. Another area of research is the study of MSA-N in human clinical trials to determine its safety and efficacy in treating inflammatory diseases, neurodegenerative diseases, and cancer. Finally, the development of combination therapies that include MSA-N and other drugs that target different aspects of ROS production could lead to more effective treatments for a variety of diseases.
Conclusion:
In conclusion, MSA-N is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been shown to have potent anti-inflammatory and neuroprotective effects and has potential use in cancer therapy. MSA-N is a promising compound for further study, and future research could lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of MSA-N involves the reaction of 3-acetylphenyl isocyanate with 2-aminobenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylsulfonyl chloride to yield MSA-N. The synthesis of MSA-N is a relatively straightforward process and can be achieved with high yield and purity.
科学研究应用
MSA-N has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent anti-inflammatory properties by inhibiting N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity, which leads to a decrease in the production of ROS and subsequent reduction of oxidative stress. MSA-N has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, MSA-N has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.
属性
IUPAC Name |
N-(3-acetylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11(19)12-6-5-7-13(10-12)17-16(20)14-8-3-4-9-15(14)18-23(2,21)22/h3-10,18H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJZDVWWXZTVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(2-isoxazolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5215484.png)
![[(5-methyl-1H-benzimidazol-2-yl)thio]acetonitrile](/img/structure/B5215487.png)

![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5215508.png)
![3-(4-benzyl-1-piperazinyl)-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5215516.png)
![3-bromo-4-methoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5215523.png)
![methyl 4-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)benzoate](/img/structure/B5215533.png)
![2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5215535.png)
![N-[1-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5215537.png)
![1-(2,5-dimethoxyphenyl)-5-{[(2,5-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215538.png)

![1-(3-methoxybenzyl)-4-{[2-(methylamino)-3-pyridinyl]carbonyl}-2-piperazinone trifluoroacetate](/img/structure/B5215556.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-4-(4-morpholinyl)benzoic acid](/img/structure/B5215565.png)
![N-[2-(acetylamino)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5215574.png)